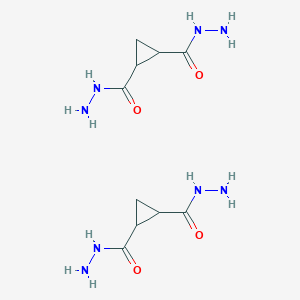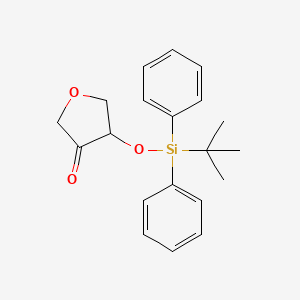
4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a dihydrofuranone structure. The TBDPS group is known for its stability and resistance to acidic conditions, making it a valuable protecting group in organic synthesis .
Métodos De Preparación
The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by DMAP or imidazole . The synthetic route can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of the dihydrofuranone is reacted with tert-butyldiphenylsilyl chloride in the presence of a base and a catalyst.
Purification: The product is purified using standard techniques such as column chromatography.
Análisis De Reacciones Químicas
4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dihydrofuranone ring.
Substitution: The TBDPS group can be selectively removed using fluoride sources such as TBAF, allowing for further functionalization.
Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as PCC or DMP.
Reduction: Reducing agents like NaBH4 or LiAlH4.
Substitution: Fluoride sources like TBAF or TAS-F.
Aplicaciones Científicas De Investigación
4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is used in various scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Material Science: The compound’s stability makes it useful in the development of new materials.
Mecanismo De Acción
The mechanism of action of 4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one involves the selective protection and deprotection of hydroxyl groups. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The compound can be deprotected using fluoride sources, allowing for further functionalization .
Comparación Con Compuestos Similares
4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one can be compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Similar stability but less resistant to acidic conditions compared to TBDPS.
Triisopropylsilyl (TIPS): More stable in the presence of fluoride sources but less stable under acidic conditions compared to TBDPS.
The unique feature of this compound is its increased resistance to acidic hydrolysis and nucleophilic species, making it a preferred choice in complex synthetic routes .
Propiedades
Fórmula molecular |
C20H24O3Si |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-one |
InChI |
InChI=1S/C20H24O3Si/c1-20(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19-15-22-14-18(19)21/h4-13,19H,14-15H2,1-3H3 |
Clave InChI |
KIGFTIVOAGPZKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)

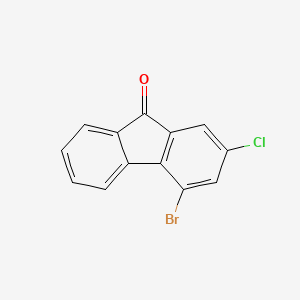

![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)
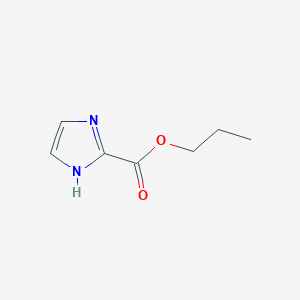

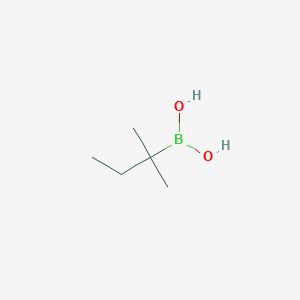

![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)
